

Spectroscopic Analysis of F8-S40: A Technical Overview

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Compound of Interest

Compound Name: F8-S40

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An In-depth Examination of a Novel Thiophene Carboxamide Derivative with Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the spectroscopic analysis of the compound designated F8, a novel thiophene derivative identified as methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate. This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia and lymphoma. While the primary research focuses on its biological activity, this guide consolidates the available chemical and analytical information. It is important to note that detailed, publicly available quantitative NMR and mass spectrometry data, along with specific experimental protocols for the spectroscopic analysis of F8, are limited. The parent study confirms the structure and purity (greater than 92%) were established using HR-MS, 1D- and 2D-NMR, and thin-layer chromatography, though the raw data was not published.

Compound Identification and Structure

The compound of interest, F8, was identified from the ChemBridge DIVERSet Library during a high-throughput screening for novel anti-cancer agents. Its chemical structure has been established as methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate^[1].

Molecular Formula: C₂₁H₁₉N₃O₄S

Molecular Weight: 425.46 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of F8.

Spectroscopic Data Summary

As per the foundational research by Swain et al. (2023), the structural confirmation and purity assessment of F8 were conducted using standard spectroscopic techniques. However, the detailed quantitative data from these analyses are not publicly available within the primary publication or its supplementary materials[1]. The following tables are placeholders for the expected data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)

Table 1: Hypothetical ¹H NMR Data for F8

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Value	s, d, t, q, m	#H	Proton Environment
Value	s	3H	Thiophene-CH ₃
Value	s	3H	O-CH ₃
Value	s (broad)	6H	N(CH ₃) ₂
Value	m	5H	Phenyl-H
Value	s (broad)	1H	NH

Table 2: Hypothetical ¹³C NMR Data for F8

Chemical Shift (δ) ppm	Assignment
Value	Thiophene-C
Value	Thiophene-CH ₃
Value	O-CH ₃
Value	N(CH ₃) ₂
Value	Phenyl-C
Value	C=O (ester)
Value	C=O (amide)
Value	C=O (dimethylcarbamoyl)
Value	C \equiv C

Mass Spectrometry (MS) Data (Hypothetical)

High-Resolution Mass Spectrometry (HRMS) would be expected to confirm the molecular formula.

Table 3: Hypothetical HRMS Data for F8

Ion	[M+H] ⁺ Calculated	[M+H] ⁺ Observed
C ₂₁ H ₂₀ N ₃ O ₄ S ⁺	Calculated m/z	Observed m/z

Experimental Protocols (Generalized)

While the specific experimental protocols for the spectroscopic analysis of F8 are not detailed in the available literature, standard methodologies for compounds of this nature are described below.

NMR Spectroscopy Protocol (Generalized)

- Sample Preparation: A sample of F8 (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

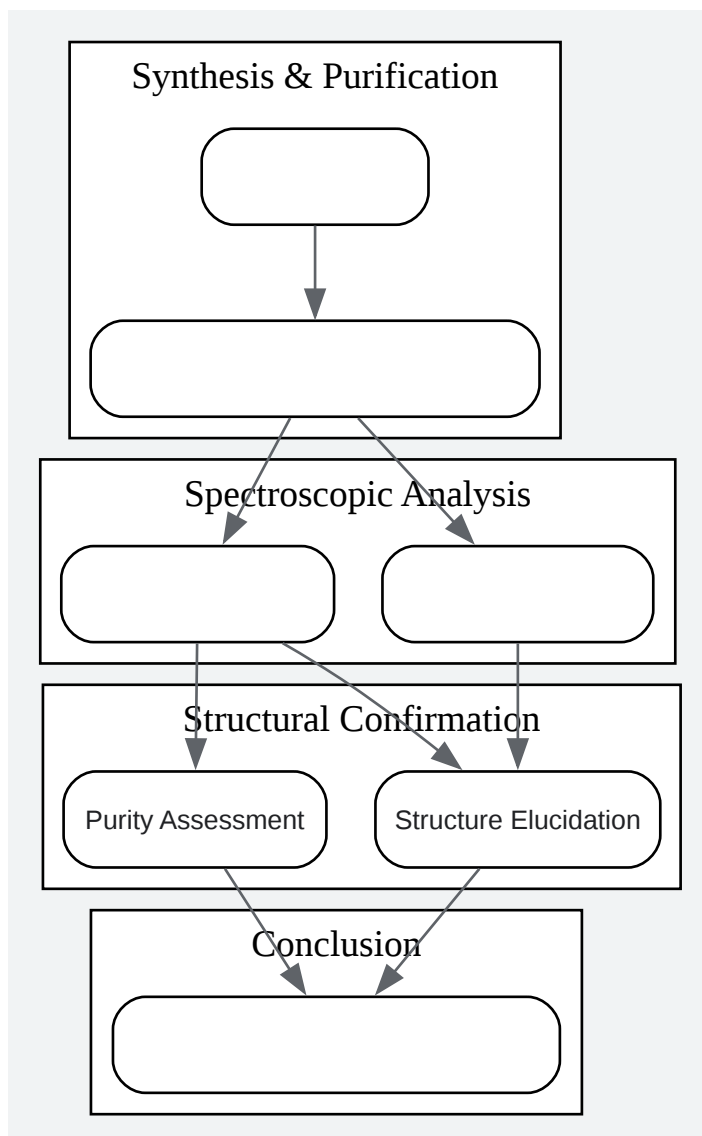
- **Data Acquisition:** ^1H and ^{13}C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Generalized)

- **Sample Preparation:** A dilute solution of F8 would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample would be introduced into the mass spectrometer and ionized, likely using Electrospray Ionization (ESI) for a molecule of this type.
- **Data Acquisition:** Mass spectra would be acquired in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer would be used to achieve high mass accuracy.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the characterization of a novel compound like F8 is a standard procedure in chemical research.

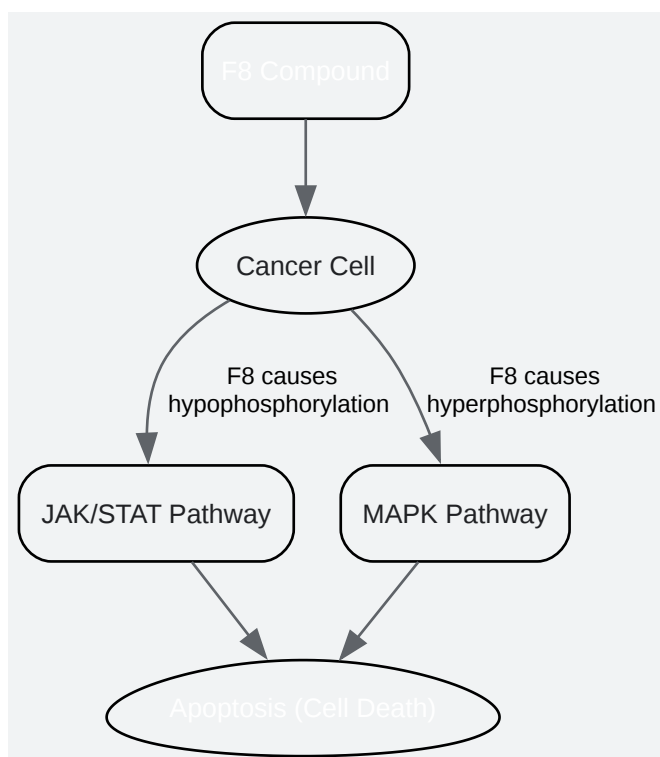


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Caption: Standard workflow for spectroscopic characterization.

Signaling Pathway Context

The primary research on F8 focused on its biological activity, particularly its ability to induce apoptosis in cancer cells. The study investigated the phosphorylation status of the MAPK and JAK-STAT pathways in response to F8 treatment^[1].



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Caption: F8's effect on key signaling pathways.

Conclusion

F8, or methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate, is a promising anti-cancer compound whose structure has been confirmed by NMR and mass spectrometry. While the detailed spectroscopic data and experimental protocols are not publicly available, this guide provides an overview of the compound's identity and the standard analytical procedures that would have been employed for its characterization. Further research would be necessary to obtain and disseminate the complete spectroscopic dataset for this compound.

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References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
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